molecular formula C11H13N3OS B5237154 N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide CAS No. 95059-45-3

N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide

Cat. No.: B5237154
CAS No.: 95059-45-3
M. Wt: 235.31 g/mol
InChI Key: QHFGJEMEDDBUEO-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide is a compound that features both an imidazole ring and a thiophene ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the thiophene ring is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Attachment of the Propyl Chain: The imidazole ring is then reacted with 3-bromopropylamine to introduce the propyl chain.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur.

    Coupling Reaction: Finally, the imidazole-propyl intermediate is coupled with thiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: Both the imidazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazolines.

    Substitution: Various substituted imidazole and thiophene derivatives.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a ligand for metal complexes, which can be used in biological assays.

    Medicine: It may have potential as a pharmaceutical agent due to the biological activity of both the imidazole and thiophene rings.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding, π-π stacking, or coordination to metal ions. The imidazole ring is known to interact with heme groups in enzymes, while the thiophene ring can participate in π-π interactions with aromatic amino acids.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1H-imidazol-1-yl)propyl]benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide is unique due to the presence of both an imidazole and a thiophene ring, which can impart distinct electronic and steric properties. The thiophene ring can provide additional π-π interactions and sulfur coordination sites, which can be advantageous in certain applications.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c15-11(10-3-1-8-16-10)13-4-2-6-14-7-5-12-9-14/h1,3,5,7-9H,2,4,6H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFGJEMEDDBUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901212328
Record name N-[3-(1H-Imidazol-1-yl)propyl]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95059-45-3
Record name N-[3-(1H-Imidazol-1-yl)propyl]-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95059-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(1H-Imidazol-1-yl)propyl]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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